N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an iodo-substituted methoxyphenyl group and a methylphenoxyacetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the following steps:
Formation of the hydrazide: The initial step involves the reaction of 2-(2-methylphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with 3-iodo-4-methoxybenzaldehyde under acidic conditions to form the final product through a condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
- N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and potential biological activity compared to its bromo and chloro analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H17IN2O3 |
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Molecular Weight |
424.23 g/mol |
IUPAC Name |
N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H17IN2O3/c1-12-5-3-4-6-15(12)23-11-17(21)20-19-10-13-7-8-16(22-2)14(18)9-13/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ |
InChI Key |
INPYYPSTXDCLHX-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)I |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)OC)I |
Origin of Product |
United States |
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